molecular formula C20H18N4O3 B2927608 N-(3-methoxyphenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 864855-47-0

N-(3-methoxyphenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

Cat. No.: B2927608
CAS No.: 864855-47-0
M. Wt: 362.389
InChI Key: HSUOFEOHNBVSGO-UHFFFAOYSA-N
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Description

    Starting Materials: The 3-methoxyphenyl group can be introduced via a nucleophilic substitution reaction using 3-methoxyaniline.

    Reaction Conditions: This step typically requires a base (e.g., sodium hydride) and a suitable solvent (e.g., dimethylformamide) to promote the nucleophilic attack on the electrophilic center of the intermediate.

  • Formation of the Carboxamide Group

      Starting Materials: The final step involves the introduction of the carboxamide group, which can be achieved by reacting the intermediate with a carboxylic acid derivative (e.g., acyl chloride).

      Reaction Conditions: This reaction is usually carried out in the presence of a base (e.g., triethylamine) to neutralize the generated hydrochloric acid.

  • Industrial Production Methods

    Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:

      Scaling Up Reactions: Using larger reactors and continuous flow systems to handle bulk quantities.

      Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.

      Quality Control: Implementing rigorous quality control measures to ensure consistency and compliance with regulatory standards.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of N-(3-methoxyphenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide typically involves multi-step organic synthesis. A common route includes:

    • Formation of the Pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine Core

        Starting Materials: The synthesis begins with the preparation of the pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine core. This can be achieved by cyclization reactions involving appropriate precursors such as pyridine derivatives and pyrrolo intermediates.

        Reaction Conditions: Cyclization is often facilitated by heating in the presence of catalysts like Lewis acids (e.g., aluminum chloride) or under microwave irradiation to enhance reaction rates.

    Chemical Reactions Analysis

    Types of Reactions

    • Oxidation

        Reagents and Conditions: The compound can undergo oxidation reactions using oxidizing agents like potassium permanganate or hydrogen peroxide.

        Products: Oxidation typically leads to the formation of hydroxylated derivatives or cleavage of the methoxy group to form phenolic compounds.

    • Reduction

        Reagents and Conditions: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

        Products: Reduction may result in the formation of amine derivatives or the reduction of carbonyl groups to alcohols.

    • Substitution

        Reagents and Conditions: Nucleophilic or electrophilic substitution reactions can be performed using appropriate nucleophiles or electrophiles.

        Products: Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

    Common Reagents and Conditions

      Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

      Reducing Agents: Lithium aluminum hydride, sodium borohydride.

      Bases: Sodium hydride, triethylamine.

      Solvents: Dimethylformamide, dichloromethane.

    Scientific Research Applications

    N-(3-methoxyphenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide has several applications in scientific research:

    • Medicinal Chemistry

        Anticancer Activity: The compound’s structure suggests potential as an anticancer agent, particularly as an inhibitor of enzymes involved in DNA repair, such as poly (ADP-ribose) polymerase (PARP).

        Antimicrobial Properties: It may exhibit antimicrobial activity against various bacterial and fungal strains.

    • Biological Studies

        Enzyme Inhibition: Used in studies to understand enzyme inhibition mechanisms, particularly those involved in DNA repair and cell cycle regulation.

        Cell Signaling: Investigated for its effects on cell signaling pathways and apoptosis.

    • Industrial Applications

        Chemical Synthesis: Utilized as an intermediate in the synthesis of other complex organic molecules.

        Pharmaceutical Development: Explored for the development of new therapeutic agents.

    Mechanism of Action

    The mechanism of action of N-(3-methoxyphenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide involves:

      Molecular Targets: The compound targets enzymes involved in DNA repair, such as PARP, leading to the inhibition of DNA repair processes.

      Pathways Involved: By inhibiting PARP, the compound induces DNA damage accumulation, leading to cell cycle arrest and apoptosis in cancer cells.

    Comparison with Similar Compounds

    Similar Compounds

      Pyrido[2,3-d]pyrimidine Derivatives: Compounds like palbociclib and dilmapimod, which also contain pyridopyrimidine moieties, are used in cancer therapy and inflammation treatment, respectively.

      Pyrrolo[2,3-d]pyrimidine Derivatives: These compounds are explored for their potential as kinase inhibitors and anticancer agents.

    Uniqueness

    N-(3-methoxyphenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2

    Properties

    IUPAC Name

    N-(3-methoxyphenyl)-6,10-dimethyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C20H18N4O3/c1-12-6-5-9-24-17(12)22-18-15(20(24)26)11-16(23(18)2)19(25)21-13-7-4-8-14(10-13)27-3/h4-11H,1-3H3,(H,21,25)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    HSUOFEOHNBVSGO-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=CC=CN2C1=NC3=C(C2=O)C=C(N3C)C(=O)NC4=CC(=CC=C4)OC
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C20H18N4O3
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    362.4 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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